6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
Phenol, 2-(1-isoquinolinyl)- is an organic compound that features a phenol group attached to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-isoquinolinyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of isoquinoline with phenol under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . Another approach involves the use of transition metal catalysts to facilitate the coupling of isoquinoline derivatives with phenol .
Industrial Production Methods
Industrial production of Phenol, 2-(1-isoquinolinyl)- may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-isoquinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, bromo, and sulfonyl derivatives of Phenol, 2-(1-isoquinolinyl)-.
Scientific Research Applications
Phenol, 2-(1-isoquinolinyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-(1-isoquinolinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function . Additionally, the isoquinoline moiety can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Phenol, 2-(1-isoquinolinyl)- can be compared with other phenol derivatives and isoquinoline compounds:
Phenol Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their reactivity and biological activities.
Isoquinoline Compounds: Isoquinoline itself and its derivatives, such as 1-methylisoquinoline, exhibit different chemical properties and applications compared to Phenol, 2-(1-isoquinolinyl)-.
Conclusion
Phenol, 2-(1-isoquinolinyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in organic chemistry, biology, and materials science.
Properties
CAS No. |
56268-57-6 |
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Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-isoquinolin-1-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10,17H |
InChI Key |
WXAWFBWPWZKVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3O |
Origin of Product |
United States |
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